REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=1.[N-:14]=[N+:15]=[N-:16].[Na+].FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[OH-].[Na+]>C(#N)C>[CH3:1][N:2]1[C:3]([C:4]2[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[CH:5]=2)=[N:16][N:15]=[N:14]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
CNC(C1=CC(=CC=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
835 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3.5 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in an ice bath
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Type
|
TEMPERATURE
|
Details
|
maintained the internal temperature below 3° C
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to 50 mL
|
Type
|
ADDITION
|
Details
|
The solution was diluted with dichloromethane and water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to precipitate a yellow solid (18.46 g, 54%)
|
Type
|
CUSTOM
|
Details
|
A second crop of crystals was obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrated the filtrate in vacuo
|
Type
|
ADDITION
|
Details
|
adding it
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to 0° C.
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=NN=C1C1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.07 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 17.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |